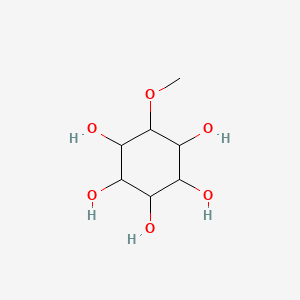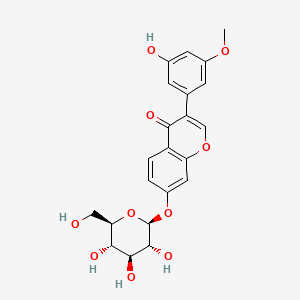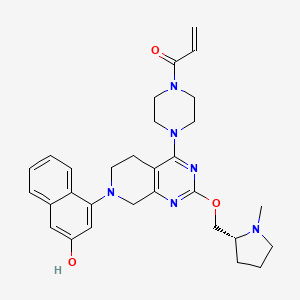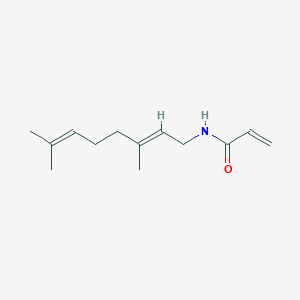
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of a cyclopropyl group, a fluorinated aromatic ring, and an amine functional group, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be synthesized through electrophilic aromatic substitution reactions using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Formation of the Amine Group: The amine group can be introduced through reductive amination reactions using reducing agents such as sodium cyanoborohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyclopropyl group and fluorinated aromatic ring contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine
- (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
- (S)-1-(5-Fluoro-2-methylphenyl)ethanamine hydrochloride
Uniqueness
(S)-2-Cyclopropyl-1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts rigidity and enhances its binding properties. The fluorinated aromatic ring also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H17ClFN |
|---|---|
Peso molecular |
229.72 g/mol |
Nombre IUPAC |
(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H16FN.ClH/c1-8-2-5-10(7-11(8)13)12(14)6-9-3-4-9;/h2,5,7,9,12H,3-4,6,14H2,1H3;1H/t12-;/m0./s1 |
Clave InChI |
JHRAAQPMPVIELU-YDALLXLXSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H](CC2CC2)N)F.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC2CC2)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B11935491.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)







![3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11935561.png)
![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)
